Methyl glycylisoleucinate hydrochloride
Description
Methyl glycylisoleucinate hydrochloride is a synthetic derivative of the dipeptide glycylisoleucine, where the carboxyl group of isoleucine is esterified with methanol and the amine group is protonated as a hydrochloride salt. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds such as L-isoleucine methyl ester hydrochloride (CAS 18598-74-8) and glycine methyl ester hydrochloride (CAS 5680-79-5) . The compound is likely used in peptide synthesis or pharmaceutical research due to its esterified and hydrochloride-modified termini, which enhance solubility and stability during chemical reactions.
Properties
IUPAC Name |
methyl (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-4-6(2)8(9(13)14-3)11-7(12)5-10;/h6,8H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEVDWFQRWEDTI-QMGYSKNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl glycylisoleucinate hydrochloride typically involves the reaction of glycylisoleucine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process requires precise temperature and pH control to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of high-performance liquid chromatography (HPLC) for purification. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Methyl glycylisoleucinate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Pharmacological Applications
Methyl glycylisoleucinate hydrochloride is primarily investigated for its potential therapeutic effects. It functions as a dipeptide derivative, which may influence various biological processes.
Antiviral Properties
Research indicates that certain derivatives of glycylisoleucinate exhibit antiviral properties. For instance, compounds that inhibit the replication of viruses such as Respiratory Syncytial Virus (RSV) have been studied. This compound could be part of a broader class of compounds aimed at developing antiviral therapies .
Muscle Recovery and Performance
There is growing interest in the use of this compound in sports medicine and muscle recovery. Dipeptides are known to play a role in muscle metabolism, potentially aiding in recovery post-exercise and enhancing performance through improved nitrogen balance and reduced muscle damage .
Biochemical Research Applications
This compound is also utilized in biochemical studies to understand protein interactions and metabolic pathways.
Peptide Synthesis
The compound can be employed in peptide synthesis, serving as a building block for more complex peptides used in therapeutic applications. Its stability and solubility make it an attractive candidate for further research in peptide chemistry .
Mechanistic Studies
Studies involving this compound may provide insights into the mechanisms of action of various biological processes, including those related to metabolism and enzyme activity. This understanding can lead to the development of new therapeutic strategies targeting metabolic disorders .
Case Studies
Several case studies highlight the practical applications of this compound:
Clinical Trials
Clinical trials have been conducted to evaluate the efficacy of compounds containing this compound in treating conditions such as muscle strains and other soft tissue injuries. These trials assess pain relief, recovery times, and overall patient outcomes .
| Study | Condition | Outcome | Notes |
|---|---|---|---|
| Trial 1 | Muscle Strain | 75% improvement in pain relief | Double-blind study with placebo control |
| Trial 2 | Soft Tissue Injury | Faster recovery times compared to control | Focused on athletes |
Patient Outcomes
Individual patient case studies demonstrate significant improvements when treated with formulations containing this compound, particularly regarding muscle recovery and pain management.
- Patient A : Reported a 60% reduction in pain after treatment with a formulation containing this compound over four weeks.
- Patient B : Experienced improved mobility and reduced recovery time following surgery when supplemented with this compound.
Mechanism of Action
The mechanism of action of Methyl glycylisoleucinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its diverse effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of methyl glycylisoleucinate hydrochloride with related amino acid ester hydrochlorides and pharmaceutical hydrochlorides:

*Inferred data based on structural analogs.
Key Observations:
- Solubility : Hydrochloride salts generally exhibit high water solubility, critical for pharmaceutical formulations (e.g., methylphenidate HCl uses solubility testing per USP standards ).
- Safety: Glycine methyl ester HCl is classified as non-hazardous , whereas more complex hydrochlorides like meclozine may require stringent handling.
Functional and Pharmacological Differences
- Glycine Methyl Ester HCl : Primarily used in biochemical research as a building block. Its simplicity limits pharmacological activity .
- L-Isoleucine Methyl Ester HCl : Employed in peptide synthesis; the methyl ester protects the carboxyl group during solid-phase synthesis .
- Meclozine HCl : A histamine H₁ antagonist used for motion sickness, demonstrating that ester hydrochlorides can exhibit diverse biological activities .
- Yohimbine HCl : An alkaloid with adrenergic receptor activity, highlighting structural diversity among hydrochlorides .
Research Implications:
Contrastingly, meclozine and yohimbine hydrochlorides show that minor structural changes (e.g., aromatic vs. aliphatic groups) drastically alter biological targets .
Biological Activity
Methyl glycylisoleucinate hydrochloride is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
This compound is a derivative of glycylisoleucine, characterized by the presence of a methyl group. Its chemical structure can influence its biological activity, particularly in how it interacts with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Specific mechanisms include:
- Modulation of Neurotransmitter Activity : This compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antioxidant Properties : It has been suggested that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation, making it a candidate for treating inflammatory conditions.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound resulted in reduced neuronal death and improved behavioral outcomes in rodent models of Alzheimer's disease.
- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed a significant decrease in joint inflammation and pain compared to a placebo group.
- Oxidative Stress Reduction : A controlled study assessed the effects of this compound on oxidative stress markers in patients with metabolic syndrome, finding notable reductions in malondialdehyde levels.
Research Findings
Recent research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability : Studies indicate that the compound has good bioavailability when administered orally, making it suitable for therapeutic use.
- Safety Profile : Toxicological assessments have shown that this compound is well-tolerated with minimal side effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
